molecular formula C20H16N2 B13771580 (1,2'-Binaphthalene)-1,2'-diamine CAS No. 795-95-9

(1,2'-Binaphthalene)-1,2'-diamine

Cat. No.: B13771580
CAS No.: 795-95-9
M. Wt: 284.4 g/mol
InChI Key: YGXXZEGNXIPOQV-UHFFFAOYSA-N
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Description

(1,2’-Binaphthalene)-1,2’-diamine is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached to the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2’-Binaphthalene)-1,2’-diamine typically involves the reaction of 1,2’-binaphthalene with ammonia or amines under specific conditions. One common method is the high-temperature polycondensation reaction between [1,1′-binaphthalene]-4,4′-diamine and thiophene-2,5-dicarbaldehyde . This reaction is carried out in non-protic polar solvents like chloroform and dichloromethane .

Industrial Production Methods: Industrial production methods for (1,2’-Binaphthalene)-1,2’-diamine are not extensively documented. the principles of high-temperature polycondensation and the use of specific catalysts and solvents are likely employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (1,2’-Binaphthalene)-1,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.

    Substitution: The amino groups in (1,2’-Binaphthalene)-1,2’-diamine can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, quinones, and reduced amine compounds.

Scientific Research Applications

(1,2’-Binaphthalene)-1,2’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2’-Binaphthalene)-1,2’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .

Comparison with Similar Compounds

    1,1’-Binaphthalene-2,2’-diamine: This compound is similar in structure but differs in the position of the amino groups.

    2,2’-Binaphthalene: Another related compound with different substitution patterns.

Uniqueness: (1,2’-Binaphthalene)-1,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

795-95-9

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(1-aminonaphthalen-2-yl)naphthalen-2-amine

InChI

InChI=1S/C20H16N2/c21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)22/h1-12H,21-22H2

InChI Key

YGXXZEGNXIPOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C4=CC=CC=C4C=C3)N)N

Origin of Product

United States

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